PDGFR Versus EGFR Selectivity: AG1296 (IC₅₀ = 0.3–0.5 μM) Shows No Detectable EGFR Inhibition at Functional Concentrations
AG1296 demonstrates exclusive inhibition of PDGFR with no measurable activity against EGFR kinase, establishing functional orthogonality between PDGFR- and EGFR-targeted tyrphostins [1]. In direct comparative studies using parallel biochemical and cellular assays, AG1296 (PDGFR-selective) and AG1478 (EGFR-selective) exhibit non-overlapping target specificity [2]. This property is critical for experimental designs requiring definitive attribution of observed phenotypes to PDGFR-dependent versus EGFR-dependent signaling cascades [3].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | PDGFR IC₅₀ = 0.3–0.5 μM; EGFR = no activity detected |
| Comparator Or Baseline | AG1478 (EGFR IC₅₀ = 3 nM; PDGFR IC₅₀ = >100 μM) |
| Quantified Difference | PDGFR/EGFR selectivity ratio > 200-fold for AG1296; reciprocal selectivity for AG1478 |
| Conditions | In vitro kinase assays; porcine aortic endothelial cells expressing human PDGFR; A431 cell membranes for EGFR |
Why This Matters
Enables unambiguous discrimination of PDGFR-mediated versus EGFR-mediated signaling, unlike promiscuous clinical TKIs such as imatinib or sunitinib that inhibit both receptor families.
- [1] Kovalenko M, Gazit A, Böhmer A, Rorsman C, Rönnstrand L, Heldin CH, Waltenberger J, Böhmer FD, Levitzki A. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation. Cancer Res. 1994;54(23):6106-6114. View Source
- [2] Levitzki A, Gazit A. Tyrosine kinase inhibition: an approach to drug development. Science. 1995;267(5205):1782-1788. View Source
- [3] Rice AB, Moomaw CR, Morgan DL, Bonner JC. Specific inhibitors of platelet-derived growth factor or epidermal growth factor receptor tyrosine kinase reduce pulmonary fibrosis in rats. Am J Pathol. 1999;155(1):213-221. View Source
